An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 2-Ethyl-6-hydroxybenzaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 2-Ethyl-6-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Ethyl-6-hydroxybenzaldehyde. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established principles of NMR spectroscopy and extensive data from analogous compounds to predict and interpret its spectral features. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science by offering a detailed theoretical framework for the structural elucidation of this and related substituted benzaldehydes.
Introduction: The Structural Significance of Substituted Benzaldehydes
Substituted benzaldehydes are a pivotal class of organic compounds, forming the structural core of numerous pharmaceuticals, natural products, and specialty chemicals. Their versatile reactivity and biological activity make them key intermediates in organic synthesis. 2-Ethyl-6-hydroxybenzaldehyde, with its ortho-substitution pattern of an electron-donating hydroxyl group, an electron-withdrawing aldehyde group, and an alkyl substituent, presents an interesting case for spectroscopic analysis. The interplay of these functional groups dictates the molecule's electronic environment and, consequently, its unique NMR spectral signature. A thorough understanding of its NMR characteristics is paramount for reaction monitoring, purity assessment, and structural confirmation.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2-Ethyl-6-hydroxybenzaldehyde is expected to exhibit distinct signals corresponding to the aldehydic, phenolic, aromatic, and ethyl protons. The chemical shifts are influenced by the electronic effects (both inductive and resonance) of the substituents on the benzene ring.
2.1. Key Proton Environments and Expected Chemical Shifts
The structure of 2-Ethyl-6-hydroxybenzaldehyde, with the IUPAC numbering convention, is shown below:
A diagram of the 2-Ethyl-6-hydroxybenzaldehyde structure.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2-Ethyl-6-hydroxybenzaldehyde
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) | N/A | The aldehyde proton is significantly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[1][2] |
| Phenolic (-OH) | 10.5 - 11.5 | Singlet (s), broad | N/A | Intramolecular hydrogen bonding with the adjacent aldehyde group leads to substantial deshielding.[2] The signal is often broad due to chemical exchange. |
| Aromatic (H-4) | 7.4 - 7.6 | Triplet (t) | 7.5 - 8.5 | This proton is situated between two electron-donating groups (relative to the aldehyde) and will be influenced by both. It will be coupled to H-3 and H-5. |
| Aromatic (H-3) | 6.8 - 7.0 | Doublet of doublets (dd) or Triplet (t) | ~7.5 - 8.5 (ortho), ~1.5 - 2.5 (meta) | Ortho to the electron-donating ethyl group and meta to the hydroxyl group, leading to a relatively upfield shift. It will be coupled to H-4 and H-5. |
| Aromatic (H-5) | 6.9 - 7.1 | Doublet of doublets (dd) or Triplet (t) | ~7.5 - 8.5 (ortho), ~1.5 - 2.5 (meta) | Ortho to the electron-donating hydroxyl group and meta to the ethyl group. It will be coupled to H-4 and H-3. |
| Ethyl (-CH₂) | 2.6 - 2.9 | Quartet (q) | ~7.5 | These protons are on a carbon directly attached to the aromatic ring and will be deshielded. They are coupled to the methyl protons. |
| Ethyl (-CH₃) | 1.1 - 1.4 | Triplet (t) | ~7.5 | These protons are in a typical alkyl environment and will be coupled to the methylene protons. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are primarily influenced by the electronegativity of the attached atoms and the hybridization state.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Ethyl-6-hydroxybenzaldehyde
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| Aldehyde (C=O) | 190 - 195 | The carbonyl carbon of an aldehyde is highly deshielded and typically appears in this region.[3][4] |
| C-6 (-OH) | 155 - 160 | The carbon atom bearing the hydroxyl group is significantly deshielded due to the electronegativity of the oxygen atom. |
| C-2 (-CH₂CH₃) | 140 - 145 | The carbon atom attached to the ethyl group will be deshielded due to its substitution on the aromatic ring. |
| C-4 | 135 - 140 | This aromatic carbon is expected to be the most deshielded of the unsubstituted ring carbons due to its position relative to the electron-withdrawing aldehyde group. |
| C-1 | 120 - 125 | The carbon to which the aldehyde is attached will be deshielded. |
| C-5 | 118 - 122 | This carbon is ortho to the electron-donating hydroxyl group, which will cause some shielding. |
| C-3 | 115 - 120 | This carbon is ortho to the electron-donating ethyl group, leading to shielding. |
| Ethyl (-CH₂) | 20 - 25 | A typical chemical shift for a methylene carbon attached to an aromatic ring. |
| Ethyl (-CH₃) | 13 - 17 | A characteristic chemical shift for a terminal methyl group in an ethyl substituent. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 2-Ethyl-6-hydroxybenzaldehyde, the following experimental procedure is recommended.
4.1. Sample Preparation
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Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may be beneficial for observing the hydroxyl proton due to reduced exchange rates.
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
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Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can often reference the residual solvent peak.
4.2. NMR Spectrometer Setup and Data Acquisition
A flowchart illustrating the general workflow for NMR data acquisition.
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Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic proton signals.
-
¹H NMR Acquisition Parameters:
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Pulse Sequence: A standard single-pulse experiment.
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Spectral Width: Approximately 16 ppm.
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Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
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Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Data Interpretation and Structural Confirmation
The acquired spectra should be processed (Fourier transformation, phasing, and baseline correction) and analyzed.
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¹H NMR: The integration of the signals should correspond to the number of protons in each environment (1:1:1:1:1:2:3 ratio for CHO:OH:H-4:H-3:H-5:CH₂:CH₃). The splitting patterns (multiplicities) should confirm the connectivity of adjacent protons.
-
¹³C NMR: The number of signals should correspond to the number of unique carbon environments. The chemical shifts will confirm the presence of the carbonyl, hydroxyl-bearing, and alkyl-substituted carbons.
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2D NMR Experiments: For unambiguous assignment of the aromatic protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Conclusion
References
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- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
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Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link][1]
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Pouramini, Z., & Moradi, A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 5(4), 477-481.[5]
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Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Retrieved from [Link][2]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link][3]
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